Fmoc-D-2,3-Dimethylphe

Übersicht

Beschreibung

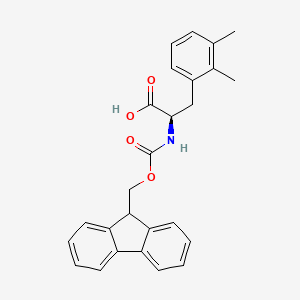

Fmoc-D-2,3-Dimethylphenylalanine is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-2,3-Dimethylphenylalanine typically involves the protection of the amino group of D-2,3-Dimethylphenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of Fmoc-D-2,3-Dimethylphenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-2,3-Dimethylphenylalanine undergoes several types of chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role in Drug Design:

Fmoc-D-2,3-Dimethylphe is utilized in the design and synthesis of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioactivity of the resulting compounds. The presence of bulky side chains contributes to the conformational diversity of peptides, which is critical for optimizing interactions with biological targets.

Case Studies:

- A study highlighted the use of this compound in synthesizing peptide inhibitors targeting the interleukin-23 receptor, which plays a significant role in inflammatory diseases. These inhibitors demonstrated promising efficacy in preclinical models, showcasing the potential of this amino acid in therapeutic applications .

Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS):

this compound is commonly employed in SPPS due to its compatibility with standard coupling reagents and conditions. The Fmoc protecting group allows for selective deprotection, facilitating the stepwise assembly of peptides.

Advantages:

- Increased Yield: The incorporation of this compound can lead to higher yields in peptide synthesis due to its favorable steric properties.

- Enhanced Stability: Peptides containing this amino acid exhibit improved resistance to enzymatic degradation, making them suitable candidates for therapeutic use .

Biochemical Applications

Structural Studies:

The unique properties of this compound make it an excellent candidate for studying protein folding and stability. Its bulky side chains can induce specific conformations in peptides that mimic natural protein structures.

Analytical Techniques:

This compound has been employed in various analytical methods such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, where it serves as a crucial component for detecting specific proteins .

Comparative Data Table

Wirkmechanismus

The mechanism of action of Fmoc-D-2,3-Dimethylphenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Phenylalanine: Similar to Fmoc-D-2,3-Dimethylphenylalanine but with a different stereochemistry.

Fmoc-D-Phenylalanine: Lacks the methyl groups on the phenyl ring.

Fmoc-L-2,3-Dimethylphenylalanine: Similar structure but with L-configuration.

Uniqueness

Fmoc-D-2,3-Dimethylphenylalanine is unique due to the presence of the Fmoc protecting group and the specific stereochemistry of the D-2,3-Dimethylphenylalanine. This combination provides distinct chemical properties and reactivity, making it valuable in peptide synthesis and other applications .

Biologische Aktivität

Fmoc-D-2,3-Dimethylphe (Fmoc-D-2,3-dimethylphenylalanine) is a modified amino acid that has garnered attention in peptide synthesis and therapeutic applications due to its enhanced stability and biological activity. This article explores its biological activity, particularly its resistance to proteolytic degradation, which is a significant challenge in peptide therapeutics.

This compound is characterized by the following chemical properties:

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

- CAS Number : 1310680-20-6

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to enhance the stability of peptides during synthesis and storage.

Stability Against Proteolytic Degradation

One of the primary advantages of incorporating β,β-dimethyl amino acids like this compound into peptides is their resistance to enzymatic cleavage. Research indicates that peptides containing β,β-dimethyl amino acids exhibit significantly increased stability against various serine proteases, including:

- Dipeptidyl peptidase IV (DPP IV)

- Dipeptidyl peptidase 8 (DPP 8)

- Fibroblast activation protein alpha (FAP alpha)

- Trypsin and chymotrypsin

In comparative studies, hexapeptides with natural amino acids were hydrolyzed by over 70% within 30 minutes, whereas those modified with β,β-dimethylated derivatives remained intact during the same period .

Impact on Biological Activity

Despite the modifications enhancing stability, studies have shown that the biological activity of peptides incorporating this compound is not adversely affected. For instance, circular dichroism analyses reveal that the secondary structure of these peptides remains comparable to their unmodified counterparts . This characteristic is crucial for maintaining functionality in therapeutic applications.

Therapeutic Applications

- Peptide Therapeutics : The incorporation of this compound in therapeutic peptides has been linked to improved pharmacokinetics. For example, analogs designed for diabetes management have shown enhanced half-lives and reduced susceptibility to metabolic degradation.

- Cancer Treatment : In studies involving fibroblast activation protein (FAP)-activated prodrugs, this compound has been utilized to enhance selective targeting of tumor tissues while minimizing effects on normal tissues. This specificity is attributed to the compound's ability to resist cleavage by enzymes prevalent in tumor microenvironments .

Research Findings

Recent research highlights the following findings regarding this compound:

- Enzyme Kinetics : Studies demonstrate that peptides containing this compound show significantly slower rates of hydrolysis compared to those with standard amino acids.

- In Vivo Stability : Animal models indicate that peptides with this compound exhibit prolonged circulation times and enhanced therapeutic efficacy due to reduced degradation rates .

Summary Table of Biological Activity

| Property | This compound | Natural Amino Acids |

|---|---|---|

| Resistance to DPP IV Hydrolysis | Yes | No |

| Impact on Secondary Structure | None | None |

| In Vivo Stability | High | Variable |

| Therapeutic Application | Diabetes/Cancer | General Peptides |

Eigenschaften

IUPAC Name |

(2R)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWPHOIYSZHRN-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.